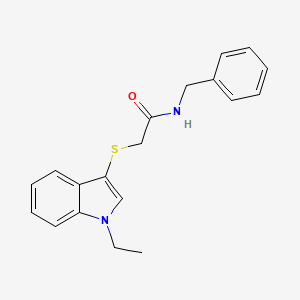

N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(1-ethylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-2-21-13-18(16-10-6-7-11-17(16)21)23-14-19(22)20-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARCRWSCULCLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ethyl methyl ketone under acidic conditions.

Thioacetamide Formation: The indole derivative is then reacted with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide to form the thioacetamide intermediate.

Benzylation: The final step involves the benzylation of the thioacetamide intermediate using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Benzyl chloride, sodium hydride, potassium carbonate, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of a benzyl group, ethyl-substituted indole, and thioacetamide linkage. Below is a comparative analysis with key analogs:

Pharmacological Insights from Analogs

- Oxadiazole-Thioacetamides (e.g., 2a–i) : These derivatives exhibit enhanced anticancer activity due to the oxadiazole ring acting as a bioisostere, improving hydrogen bonding with targets like tubulin or kinases . The thioether linkage may further stabilize binding.

- Thiazolidinone-Thioacetamides (e.g., ): While activity data are unavailable, the thiazolidinone core is associated with anti-inflammatory and antimicrobial properties in other studies.

- Quinazolinone-Thioacetamides (e.g., 5e–18): These compounds show potent antioxidant activity via NQO1 induction, suggesting that the thioether and sulfonamide groups synergize for redox modulation .

- Parent Compound (N-Benzyl-2-(1H-indol-3-yl)acetamide) : Lacking the thioether and ethyl group, it serves as a scaffold for derivatives but shows reduced bioactivity compared to modified analogs .

Structure-Activity Relationship (SAR) Trends

- Thioether vs. Ether/Oxadiazole : Thioether-containing analogs (e.g., target compound, 2a–i) often show superior activity over ether-linked derivatives, likely due to increased lipophilicity and sulfur-mediated interactions .

- Indole Substitution : Ethyl substitution at the indole nitrogen (target compound) may enhance metabolic stability compared to unsubstituted (e.g., ) or methyl-substituted indoles.

- Benzyl vs. Heteroaryl Groups : The benzyl group in the target compound could favor blood-brain barrier penetration, whereas heteroaryl substituents (e.g., thiazole in 2a–i) may improve target selectivity .

Critical Analysis of Divergent Findings

- Anticancer vs. Antioxidant Focus: While oxadiazole-thioacetamides () are optimized for anticancer activity, quinazolinone-thioacetamides () prioritize antioxidant effects, highlighting scaffold-dependent target selectivity.

- Role of Thioether : Evidence from supports its utility in both anticancer and antioxidant contexts, but its absence in correlates with reduced activity, reinforcing its importance.

Biological Activity

N-benzyl-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly as an antiviral agent. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of N-benzyl-acetamides, characterized by the presence of an indole moiety. The synthesis typically involves several steps:

- Formation of Indole Derivative : Using Fischer indole synthesis, phenylhydrazine reacts with ethyl methyl ketone under acidic conditions.

- Thioacetamide Formation : The indole derivative is reacted with thioacetic acid in the presence of a dehydrating agent.

- Benzylation : Benzyl chloride is used to introduce the benzyl group to the thioacetamide intermediate.

The primary biological activity of this compound is attributed to its interaction with RNA-dependent RNA polymerase (RdRp), particularly in viruses such as SARS-CoV-2 and influenza A virus.

Target and Mode of Action

- Target : RdRp, a crucial enzyme for viral replication.

- Mode of Action : The compound inhibits RdRp activity, thereby preventing the synthesis of new viral RNA strands necessary for viral replication .

Biological Activities

This compound has been investigated for various biological activities:

Research Findings and Case Studies

Recent studies have highlighted the efficacy of N-benzyl-acetamides as promising candidates for drug development:

Pharmacokinetics

The pharmacokinetic properties indicate that this compound possesses adequate bioavailability, allowing it to reach its target effectively in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.